2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
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Overview
Description
The compound “2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound . Benzofuran is a compound that is ubiquitous in nature and has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 2,3-Dihydro-1-benzofuran-5-sulfonoylchloride, a related compound, is a solid at room temperature, has a boiling point of 339.6°C at 760 mmHg, and a melting point of 84°C .Scientific Research Applications
Metabolism and Biomonitoring
Macromolecular Adduct Formation and Metabolism
Quinoxaline derivatives, such as MeIQx, have been studied for their interaction with DNA and proteins, forming adducts. These interactions are crucial for understanding the carcinogenic potential of such compounds found in cooked meats. Research using accelerator mass spectrometry (AMS) highlighted the differences in metabolite profiles and adduct formation between humans and rodents, suggesting species-specific responses to exposure (Turteltaub et al., 1999).
Biomonitoring of Metabolites
Studies have developed methods to monitor human exposure to heterocyclic aromatic amines (HAAs) like MeIQx by detecting their metabolites in urine. This research aids in understanding human exposure levels and the metabolism of HAAs, which are formed during the cooking of meat and fish (Stillwell et al., 1999).
Environmental Exposure and Carcinogenicity
Exposure to Heterocyclic Amines
Investigations into the levels of HAAs in cooked foods and their presence in human urine support the hypothesis that humans are continuously exposed to these compounds through their diet. Quantification of such exposures is essential for assessing potential health risks associated with dietary habits (Wakabayashi et al., 1993).
Clinical Implications
Anticoagulant Effects in Hemodialysis
The anticoagulant properties of certain quinoxaline derivatives have been explored for therapeutic applications, such as in hemodialysis. For example, MD 805 showed promising results in preventing platelet activation without the side effects associated with heparin (Matsuo et al., 1986).
Dietary Assessment of Xenobiotics
Research has also focused on the intake of xenobiotics, including HCAs from food processing, to evaluate their impact on health and potential carcinogenicity. Understanding the dietary sources and consumption patterns of these compounds helps in assessing their risk factors associated with certain types of cancer (Zapico et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Therefore, the future research directions could include exploring its potential biological activities and applications.
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxyquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-28(25,16-5-6-19-14(11-16)8-10-26-19)23-9-7-15(13-23)27-20-12-21-17-3-1-2-4-18(17)22-20/h1-6,11-12,15H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBKLEZKPTVVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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